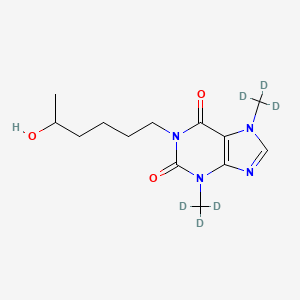

(+/-)-Lisofylline-d6

Descripción general

Descripción

(+/-)-Lisofylline-d6 is a deuterated derivative of Lisofylline, a synthetic compound known for its anti-inflammatory and immunomodulatory properties. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is of interest in various scientific research fields due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Lisofylline-d6 typically involves the deuteration of Lisofylline. This process can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts that facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and deuterium gas. The process must be carefully controlled to ensure high purity and yield of the deuterated compound. Advanced purification techniques, such as chromatography, are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-Lisofylline-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

(+/-)-Lisofylline-d6 has several scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance spectroscopy.

Biology: Investigated for its potential to modulate immune responses and reduce inflammation in cellular and animal models.

Medicine: Explored as a therapeutic agent for conditions like diabetes, sepsis, and autoimmune diseases due to its anti-inflammatory properties.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical laboratories.

Mecanismo De Acción

The mechanism of action of (+/-)-Lisofylline-d6 involves its interaction with specific molecular targets and pathways. It is known to inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells. The compound may exert its effects by altering the signaling pathways involved in inflammation and immune responses, such as the nuclear factor-kappa B pathway.

Comparación Con Compuestos Similares

Similar Compounds

Lisofylline: The non-deuterated form of (+/-)-Lisofylline-d6, known for its anti-inflammatory properties.

Pentoxifylline: A related compound with similar pharmacological effects, used to improve blood flow and reduce inflammation.

Theophylline: Another related compound, primarily used as a bronchodilator in the treatment of respiratory diseases.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and potential therapeutic applications.

Actividad Biológica

(+/-)-Lisofylline-d6 is a deuterated analog of lisofylline, a compound known for its anti-inflammatory properties and potential therapeutic applications in various diseases, particularly autoimmune conditions and diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparisons with its non-deuterated counterpart.

Lisofylline exerts its biological effects primarily through modulation of inflammatory pathways and protection of pancreatic beta-cells. The following mechanisms have been identified:

- Inhibition of Pro-inflammatory Cytokines : Lisofylline has been shown to suppress the production of cytokines such as IFN-gamma, which are implicated in the pathogenesis of Type 1 diabetes. This suppression helps to reduce insulitis and diabetes onset in non-obese diabetic (NOD) mice models .

- Protection Against Cytokine-Induced Dysfunction : In vitro studies demonstrated that lisofylline protects INS-1 insulin-secreting cells from the detrimental effects of pro-inflammatory cytokines (IL-1 beta, TNF-alpha, and IFN-gamma). It enhances mitochondrial function and insulin secretion in these cells, thereby improving their viability .

- Impact on Beta-cell Function : Lisofylline has been shown to preserve insulin secretion and inhibit DNA damage in pancreatic islets exposed to IL-1 beta. This protective effect is crucial for maintaining glucose homeostasis in diabetic conditions .

Efficacy in Clinical Studies

Clinical trials have evaluated the efficacy of lisofylline in various settings:

-

Bone Marrow Transplantation (BMT) :

- A randomized placebo-controlled trial involving 60 patients with hematologic malignancies assessed the impact of lisofylline on engraftment and regimen-related toxicities. The study found that patients receiving 3 mg/kg lisofylline had a significantly improved survival rate at 100 days compared to placebo (89% vs. 61%) and reduced incidence of infections during the early post-transplant period .

- Acute Lung Injury (ALI)/Acute Respiratory Distress Syndrome (ARDS) :

- Diabetes Prevention :

Comparative Analysis with Non-Deuterated Lisofylline

The deuterated form, this compound, may offer advantages over its non-deuterated counterpart in terms of pharmacokinetics and metabolic stability. Deuteration can enhance the compound's half-life and reduce metabolic degradation, potentially leading to improved efficacy and lower dosing requirements.

| Property | This compound | Lisofylline |

|---|---|---|

| Half-life | Longer due to deuteration | Shorter |

| Metabolic Stability | Higher | Lower |

| Efficacy in Diabetes Prevention | Promising | Established |

| Safety Profile | Comparable | Variable |

Case Studies

Several case studies highlight the clinical relevance of lisofylline:

- Case Study on Diabetes Management : A study involving NOD mice treated with lisofylline showed a significant delay in diabetes onset when compared to untreated controls, reinforcing its potential as a preventive agent against Type 1 diabetes.

- Infection Control Post-BMT : In clinical settings, patients treated with higher doses of lisofylline experienced fewer infections post-transplantation, demonstrating its role in enhancing immune function during critical recovery phases.

Propiedades

IUPAC Name |

1-(5-hydroxyhexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675993 | |

| Record name | 1-(5-Hydroxyhexyl)-3,7-bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185995-26-9 | |

| Record name | 1-(5-Hydroxyhexyl)-3,7-bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.